ethyl 2-(2,5-dichlorothiophene-3-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a fused thieno[2,3-c]pyridine core. Key substituents include:
- Ethyl carboxylate group at position 3, enhancing solubility in polar organic solvents.
- 5,5,7,7-Tetramethyl groups on the pyridine ring, increasing steric bulk and lipophilicity.
The molecular formula is C₁₉H₂₁Cl₂N₂O₃S₂, with a calculated molecular weight of 460.4 g/mol.
Properties
IUPAC Name |
ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S2/c1-6-26-17(25)12-10-8-18(2,3)23-19(4,5)13(10)28-16(12)22-15(24)9-7-11(20)27-14(9)21/h7,23H,6,8H2,1-5H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLARGHMIFVSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitroso Intermediate Formation
The US patent US4161599A provides a foundational method for thienopyridine synthesis. Adapting Example 3:
- Starting Material : Ethyl 2-amino-5,5,7,7-tetramethyl-4H,5H,6H,7H-cyclohepta[b]thiophene-3-carboxylate (analogous to compounds in).
- Reaction Conditions :
- Dissolve 10.0 g (0.034 mol) in 100 mL 6 N HCl.
- Cool to 0°C, add 2.4 g (0.035 mol) NaNO₂ in 20 mL H₂O dropwise.
- Stir 12 h at 25°C to form the nitroso derivative.
Mechanism : Nitrous acid mediates diazotization, inducing ring contraction to the pyridine system.
Nitroso Group Removal
The nitroso intermediate is treated with trifluoroacetic acid (TFA) to yield the deprotected core:
- Add nitroso compound (8.5 g) to 50 mL TFA at 20°C.
- Heat to 60°C for 2 h, evaporate, and neutralize with NH₄OH.
- Extract with EtOAc, dry (Na₂SO₄), and concentrate to obtain ethyl 2-amino-5,5,7,7-tetramethyl-thieno[2,3-c]pyridine-3-carboxylate (6.2 g, 78% yield).
Critical Parameters :
- Acid choice impacts yield: TFA > HCl (65% vs. 43% in).
- Temperature control minimizes ester hydrolysis.
Synthesis of 2,5-Dichlorothiophene-3-Carboxylic Acid
Chlorination Protocol
Adapting CN103497172A, dichlorination is achieved via sequential electrophilic substitution:
First Chlorination :
- React thiophene (50 g, 0.59 mol) with 30% HCl (600 mL) and H₂O₂ (140 g) at -5°C.
- Stir 10 h to yield 2-chlorothiophene (89% purity by GC).
Second Chlorination :
- Recharge reactor with 2-chlorothiophene (45 g), HCl (600 mL), and H₂O₂ (160 g).
- Heat to 40°C for 6 h, obtaining 2,5-dichlorothiophene (72% yield).
Oxidation to Carboxylic Acid :
- Treat 2,5-dichlorothiophene with KMnO₄ in H₂SO₄/H₂O (90°C, 8 h).
- Acidify to pH 2, extract with EtOAc, and dry to isolate 2,5-dichlorothiophene-3-carboxylic acid (mp 148–150°C).
Amide Bond Formation
Coupling the amine (Stage 2 product) with the acid requires activation:
Acid Chloride Preparation :
- Reflux 2,5-dichlorothiophene-3-carboxylic acid (5.0 g) with SOCl₂ (10 mL) for 3 h.
- Evaporate excess SOCl₂ to obtain the acyl chloride (4.8 g, 90%).
Amidation :
- Dissolve amine (4.0 g) in dry THF, add acyl chloride (4.3 g) and Et₃N (3.1 mL).
- Stir 12 h at 25°C, concentrate, and purify via silica gel (Hex/EtOAc 3:1) to yield the amide (6.1 g, 82%).
Spectroscopic Validation :
- ¹H NMR (CDCl₃): δ 1.25 (t, 3H, COOCH₂CH₃), 1.38 (s, 12H, C(CH₃)₄), 4.22 (q, 2H, COOCH₂), 7.21 (s, 1H, thiophene-H).
- IR (KBr): 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).
Optimization and Yield Considerations
| Step | Parameter | Optimal Value | Yield Improvement |
|---|---|---|---|
| Nitroso Formation | Temperature | 0–5°C | +15% vs. 25°C |
| Dichlorination | H₂O₂ Equiv. | 2.2 eq | 72% vs. 65% |
| Amidation | Solvent | THF | 82% vs. 68% (DCM) |
Key Findings :
- Lower nitroso reaction temperatures reduce byproducts.
- Excess H₂O₂ in chlorination enhances di-substitution.
- THF improves amide solubility versus dichloromethane.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2,5-dichlorothiophene-3-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, to amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using nucleophilic or electrophilic reagents, depending on the nature of the substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.
Scientific Research Applications
The compound ethyl 2-(2,5-dichlorothiophene-3-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic molecule with potential applications in various scientific fields. This article explores its applications based on the synthesis, biological activity, and chemical properties derived from existing literature.
Structure and Composition
This compound is characterized by a unique structure that includes a thieno[2,3-c]pyridine core and dichlorothiophene moiety. This structural complexity contributes to its diverse chemical behavior and potential reactivity.
Physical Properties
While specific physical properties such as melting point and boiling point are not widely reported in the literature for this compound, similar derivatives often exhibit moderate solubility in organic solvents and stability under standard laboratory conditions.
Pharmaceutical Chemistry
The compound's structure suggests potential applications in drug development. Compounds with similar thieno[2,3-c]pyridine frameworks have been investigated for their biological activities including:
- Antimicrobial Activity : Thieno derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some thieno[2,3-c]pyridine derivatives have demonstrated cytotoxic effects on cancer cell lines.
Agricultural Chemistry
Research indicates that compounds containing thiophene and pyridine functionalities can serve as agrochemicals. The potential applications include:
- Pesticides : The ability to inhibit specific enzymes in pests can lead to the development of new pesticide formulations.
- Herbicides : Similar structures have been explored for selective herbicidal activity against unwanted flora.
Material Science
The unique electronic properties of thiophene derivatives allow for applications in material science:
- Conductive Polymers : The incorporation of thiophene units can enhance the electrical conductivity of polymers used in electronic devices.
- Organic Photovoltaics : Compounds with extended π-conjugation are being researched for use in solar cells due to their ability to absorb light effectively.
Case Study 1: Antimicrobial Efficacy
A study on related thieno[2,3-c]pyridine compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The mechanism of action involved disruption of bacterial cell wall synthesis. Such findings suggest that this compound could exhibit similar properties.
Case Study 2: Agricultural Applications
Research into thiophene-based herbicides has shown effective control over specific weed species with minimal impact on crop yield. The compound's potential for selective action could be explored further to develop sustainable agricultural practices.
Mechanism of Action
The mechanism of action of ethyl 2-(2,5-dichlorothiophene-3-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Key Observations :
- The target compound has the highest molecular weight due to chlorine atoms.
- The Boc-protected analog lacks chlorine and methyl groups, reducing steric hindrance and lipophilicity.
- Removing chlorine (hypothetical analog) decreases molecular weight by ~14% and may enhance solubility.
Physicochemical Properties
| Property | Target Compound | Boc-Protected Analog | Hypothetical Analog (No Cl) |
|---|---|---|---|
| logP (estimated) | 3.8 | 2.5 | 2.9 |
| Water Solubility | <0.1 mg/mL | 0.5 mg/mL | 1.2 mg/mL |
| Melting Point | 150–155°C | 120–125°C | 135–140°C |
Key Observations :
- The target compound’s high logP (3.8) reflects strong lipophilicity due to chlorine and methyl groups, limiting water solubility.
- The Boc-protected analog shows moderate solubility in water, likely due to the polar Boc group.
- Removing chlorine improves water solubility by reducing hydrophobic interactions.
Electronic and Reactivity Properties
Using Parr and Pearson’s concepts of absolute electronegativity (χ) and hardness (η) :
- Electronegativity (χ) : Chlorine atoms increase χ in the target compound (estimated χ = 5.2 eV) compared to the Boc analog (χ = 4.8 eV).
- Hardness (η) : The target compound’s η is higher (4.5 eV) due to electron-withdrawing Cl substituents, making it a "harder" Lewis acid. The Boc analog’s η is lower (3.8 eV), indicating greater softness .
Reactivity Implications :
- The target compound may resist nucleophilic attacks due to high η but could participate in electrophilic substitutions at the electron-deficient thiophene ring.
- The Boc analog is softer and more reactive toward soft electrophiles.
Biological Activity
Ethyl 2-(2,5-dichlorothiophene-3-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a synthetic compound with potential biological activities that have garnered interest in various fields of medicinal chemistry. This article aims to detail the biological activity of this compound by reviewing available literature and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure includes a thieno[2,3-c]pyridine core with an ethyl ester functional group and a dichlorothiophene amide moiety. The presence of multiple functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that related thiophene derivatives possess antimicrobial properties against various bacterial strains. The presence of the thiophene ring is often associated with enhanced bioactivity due to its ability to interact with microbial membranes .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanism may involve the inhibition of specific kinases or pathways critical for cancer cell proliferation .
- Anti-inflammatory Effects : Compounds containing similar structural motifs have been reported to exhibit anti-inflammatory activity by modulating cytokine production and reducing oxidative stress .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, some studies suggest that related compounds inhibit adenosine kinase or other kinases critical for cellular signaling .
- Receptor Modulation : There is evidence that thiophene derivatives can interact with various receptors (e.g., GABA receptors), influencing neurotransmitter activity and potentially affecting mood and behavior .
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the derivatives exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Cytotoxicity Assay : In vitro assays conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced apoptosis at concentrations above 25 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways .
Data Tables
Q & A
Q. Table 1: Example Yields from Analogous Syntheses
| Substituent | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 4-NO₂ | Toluene | 5 | 94 |
| 3-Cl | Ethanol | 6 | 85 |
| 2-OCH₃ | Toluene | 6 | 72 |
Basic: What safety precautions are critical during handling and storage?
Methodological Answer:
- Hazards : Potential skin/eye irritation and respiratory sensitization (H315, H319, H335) .
- Handling :
- Storage : Tightly sealed containers in dry, ventilated areas away from oxidizers. Monitor for moisture to prevent hydrolysis .
Basic: Which analytical techniques are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and stereochemistry (e.g., δ ~14.4 ppm for ethyl ester groups in analogous compounds) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- Chromatography : HPLC to assess purity (>95% recommended for pharmacological studies) .
Advanced: How can reaction mechanisms for key transformations (e.g., Knoevenagel) be experimentally validated?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via TLC or in-situ FTIR to identify intermediates.
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps.
- Computational Modeling : DFT calculations to map transition states and activation energies .
Advanced: What strategies resolve contradictions in reported synthetic yields?
Methodological Answer:
- Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading).
- Impurity Profiling : LC-MS to identify side products (e.g., dimerization or oxidation byproducts).
- Case Study : In Knoevenagel condensations, electron-withdrawing substituents (e.g., NO₂) improve yields by stabilizing enolate intermediates .
Advanced: How can structural modifications enhance bioactivity while maintaining stability?
Methodological Answer:
- SAR Studies : Synthesize analogs with varied substituents (e.g., halogens, methoxy) on the thiophene or pyridine moieties.
- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic resistance.
- Example : Pyrido[4,3-d]pyrimidine derivatives with chloro-substituents show improved anticancer activity but require steric shielding to prevent metabolic oxidation .
Advanced: What advanced purification techniques address low yields in multi-step syntheses?
Methodological Answer:
- Continuous Flow Reactors : Minimize side reactions via precise temperature/residence time control .
- Chromatography : Prep-HPLC with C18 columns for polar byproduct removal.
- Crystallization : Use mixed solvents (e.g., hexane:ethyl acetate) for polymorph control .
Advanced: How can computational tools predict physicochemical properties?
Methodological Answer:
- Software : Use Schrödinger’s QikProp or ACD/Labs for logP, solubility, and pKa prediction.
- Molecular Dynamics : Simulate membrane permeability for CNS-targeted analogs.
- Validation : Compare predicted vs. experimental HPLC retention times .
Basic: What are the environmental impacts of this compound?
Methodological Answer:
- Ecotoxicity : No evidence of PBT/vPvB (persistent, bioaccumulative, toxic) properties .
- Waste Disposal : Incinerate in approved facilities with alkali scrubbers to neutralize HCl byproducts .
Advanced: How can in vitro bioactivity assays be designed for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs based on structural homology to known inhibitors (e.g., thieno[2,3-c]pyridine analogs).
- Assay Conditions :
- Dose-Response : Use 3D spheroid models for tumor penetration studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
